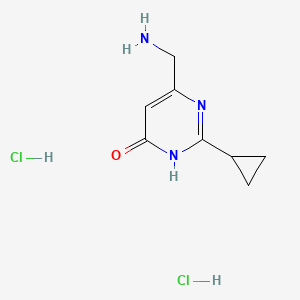

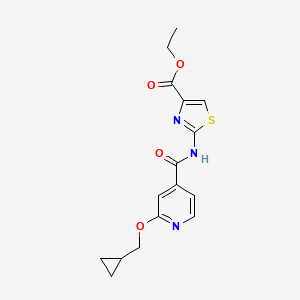

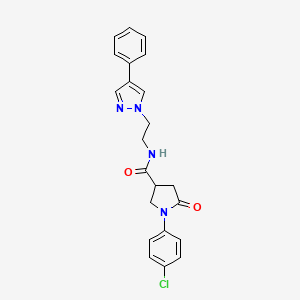

![molecular formula C12H15ClN2O B2447850 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1172697-26-5](/img/structure/B2447850.png)

1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazoles are a class of organic compounds that contain an imidazole ring. This is a five-membered ring with two non-adjacent nitrogen atoms. They are key components in various biological molecules and have a wide range of applications .

Synthesis Analysis

Imidazoles can be synthesized through several methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the cyclization of amido-nitriles .

Molecular Structure Analysis

The molecular structure of imidazoles consists of a five-membered ring with two non-adjacent nitrogen atoms. The remaining three positions are occupied by carbon atoms .

Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. They can act as a nucleophile in substitution reactions, or as a base in elimination reactions .

Physical And Chemical Properties Analysis

Imidazoles are typically colorless, although their exact physical properties can vary depending on the specific compound. They are weakly basic and can form salts with acids .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Imidazole-based Monomer and Copolymerization Studies

Imidazole-based monomers, such as 2-allyloxymethyl-1-methylimidazole (AOMMI), have been synthesized using 1-methylimidazole. These monomers have been used in copolymerization studies with methyl methacrylate (MMA) to create copolymers . The copolymers were synthesized using different proportions of commercial MMA and AOMMI monomers .

Use in Photopolymerization

Photopolymerization is a technique used in the synthesis of copolymers. In this method, the polymerization is carried out in a solvent-free medium, and benzophenone is used as the initiator .

Structural Characterization of Copolymers

The structural characterization of the obtained copolymers is done using Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and elemental analysis .

Analysis of Molecular Weights and Thermal Behavior

The molecular weights and the thermal behavior of the synthesized copolymers are analyzed with gel permeation chromatography (GPC) and thermogravimetry (TG) techniques, respectively .

Use in the Synthesis of Functional Molecules

Substituted imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has been highlighted in recent advances .

Use in the Synthesis of Imidazole-Based Molecules

The synthesis of 2,4,5-trisubstituted imidazoles and 1,2,4,5-tetrasubstituted imidazoles via a multi-compound condensation was accelerated by using assisted ultrasonication and antimony(III) chloride with the support of silica gel (SiO2-OSbCl2) as a Lewis acid catalyst, under a solvent-free condition .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-1-prop-2-enylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2;/h3-7H,1,8-9H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRZQGWTGBBMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2N1CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

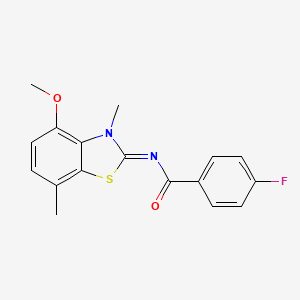

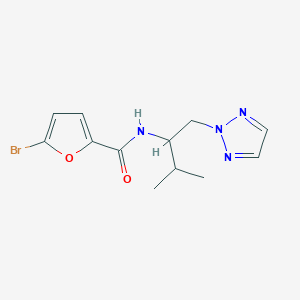

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447768.png)

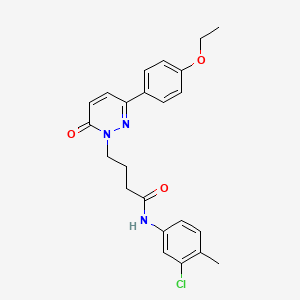

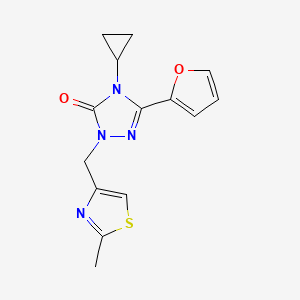

![2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide](/img/structure/B2447776.png)

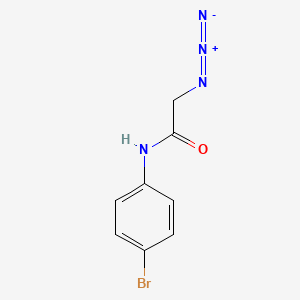

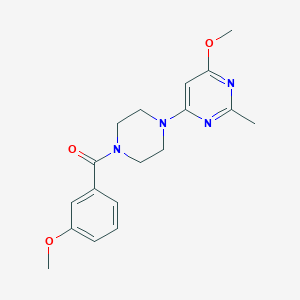

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)

![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)